molecular formula C10H10Br2O4 B1607153 Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate CAS No. 21855-46-9

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

Cat. No.: B1607153
CAS No.: 21855-46-9
M. Wt: 353.99 g/mol
InChI Key: RVOPKMSNJRHIAQ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is a chemical compound with the molecular formula C10H10Br2O4 It is characterized by the presence of two bromine atoms, two hydroxyl groups, and a methyl group attached to a benzoate ester

Scientific Research Applications

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate can be synthesized through a multi-step process involving the bromination of 2,4-dihydroxy-6-methylbenzoic acid, followed by esterification with ethanol. The bromination reaction typically requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the aromatic ring. The esterification step involves the reaction of the brominated benzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding debrominated compounds.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Debrominated compounds.

    Substitution: Compounds with new functional groups replacing the bromine atoms.

Mechanism of Action

The mechanism of action of ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate: Similar structure but with chlorine atoms instead of bromine.

    Ethyl 3,5-difluoro-2,4-dihydroxy-6-methylbenzoate: Similar structure but with fluorine atoms instead of bromine.

    Ethyl 3,5-diiodo-2,4-dihydroxy-6-methylbenzoate: Similar structure but with iodine atoms instead of bromine.

Uniqueness

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s electronic properties, making it suitable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O4/c1-3-16-10(15)5-4(2)6(11)9(14)7(12)8(5)13/h13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOPKMSNJRHIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1O)Br)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302227
Record name Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21855-46-9
Record name NSC149785
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Record name Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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